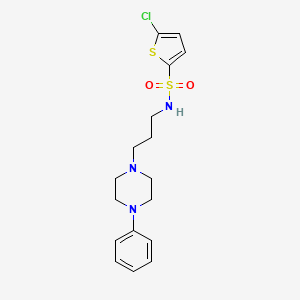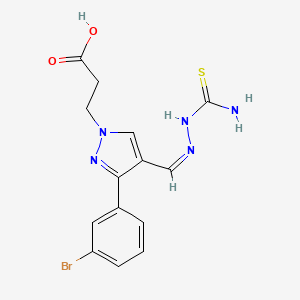
(Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C14H14BrN5O2S and its molecular weight is 396.26. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Regiospecific Synthesis and Structure Determination : The synthesis of compounds related to the requested chemical structure, such as pyrazole derivatives, is often regiospecific, meaning the chemical reactions produce a specific structural isomer of the compound. Correct identification of these regioisomers is crucial and has been achieved through sophisticated techniques like single-crystal X-ray analysis, which unambiguously determines the structure. These compounds exhibit extensive hydrogen bonding and unique crystalline structures, highlighting the intricate details of molecular interactions and the importance of accurate structural determination in chemical synthesis (Kumarasinghe et al., 2009).
Biological Activities and Applications
Anticancer Potential : Novel thiazolyl-pyrazole derivatives, closely related to the compound of interest, have shown promising anticancer activities. Computational studies and cytotoxicity assessments against human liver carcinoma cell lines have identified several compounds with significant binding affinities to the epidermal growth factor receptor kinase (EGFR), suggesting potential applications in cancer therapy. These findings underscore the importance of structural variation and functionalization in developing effective anticancer agents (Sayed et al., 2019).
Antimicrobial Properties : Research into pyrazole and fused pyrazolopyrimidine derivatives has uncovered their antimicrobial activities. Specific compounds have been synthesized and tested for their efficacy against various bacterial and fungal strains, contributing valuable insights into the design of new antimicrobial agents. This research highlights the potential of pyrazole-based compounds in addressing resistant microbial infections (Abunada et al., 2008).
Inhibition of Mycolic Acid Biosynthesis : Cyclopropene and cyclopropane fatty acids, structurally similar to the requested compound, have been investigated for their ability to inhibit mycolic acid biosynthesis, a crucial pathway in mycobacterial species. These studies provide a foundation for developing new therapeutic strategies against mycobacterial diseases, including tuberculosis (Hartmann et al., 1994).
Propriétés
IUPAC Name |
3-[3-(3-bromophenyl)-4-[(Z)-(carbamothioylhydrazinylidene)methyl]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O2S/c15-11-3-1-2-9(6-11)13-10(7-17-18-14(16)23)8-20(19-13)5-4-12(21)22/h1-3,6-8H,4-5H2,(H,21,22)(H3,16,18,23)/b17-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICFKAPTQQSDOQ-IDUWFGFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C=NNC(=S)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2/C=N\NC(=S)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2600498.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2600499.png)
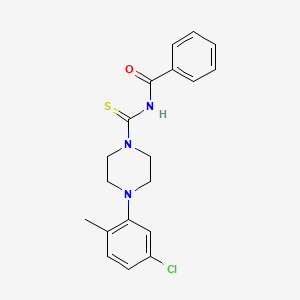
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600501.png)



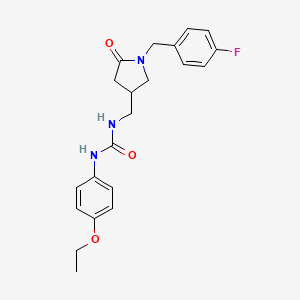
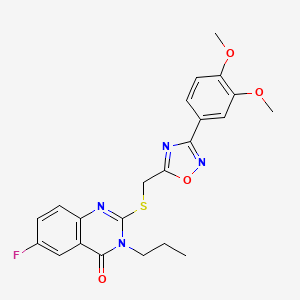
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2600512.png)

